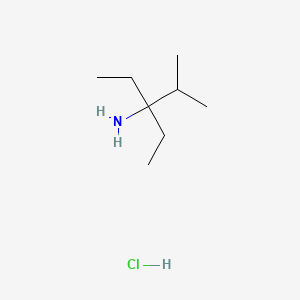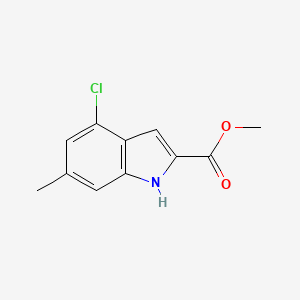
(1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride, also known as 1-amino-2-indanone hydrochloride, is a synthetic organic compound that has become increasingly important in recent years due to its various applications in the field of chemical synthesis and medicinal research. This compound is a derivative of indanone, an aromatic hydrocarbon, and has been used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic molecules. Additionally, this paper will provide a list of potential future directions for research related to this compound.
科学研究应用
(1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloridedanone hydrochloride is widely used in the fields of pharmaceuticals, agrochemicals, and other organic molecules. This compound has been used as a starting material for the synthesis of various drugs and agrochemicals, including antibiotics, antifungal agents, and insecticides. Additionally, (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloridedanone hydrochloride has been used to synthesize a number of organic molecules, such as dyes, pigments, and flavorings. This compound has also been used in the synthesis of a number of polymers, including polyurethanes and polyesters.
作用机制
The mechanism of action of (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloridedanone hydrochloride is not fully understood, however, it is believed that the compound acts as a proton donor in certain reactions, allowing for the formation of new bonds. Additionally, this compound can act as a nucleophile in certain reactions, allowing for the formation of new molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloridedanone hydrochloride have not been extensively studied, however, it is believed that the compound may have some effects on the body. In particular, this compound has been found to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. Additionally, (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloridedanone hydrochloride has been found to have some effects on the central nervous system, such as an increase in dopamine levels.
实验室实验的优点和局限性
(1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloridedanone hydrochloride has a number of advantages when used in laboratory experiments. This compound is relatively easy to synthesize and is commercially available. Additionally, the compound is relatively stable and can be stored at room temperature. However, this compound is also limited in its use in laboratory experiments due to its potential toxicity.
未来方向
Given the increasing importance of (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloridedanone hydrochloride in the fields of pharmaceuticals, agrochemicals, and other organic molecules, there are a number of potential future directions for research related to this compound. These include further studies into its mechanism of action, biochemical and physiological effects, and potential toxicity. Additionally, further research into the synthesis of this compound and its use in the synthesis of various molecules could be beneficial. Finally, research into potential applications of this compound in the fields of medicine and agriculture could also be beneficial.
合成方法
The synthesis of (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloridedanone hydrochloride is relatively straightforward and can be achieved through a few different methods. The most common method is the reaction of indanone with hydrochloric acid in the presence of an acid catalyst. This reaction is typically carried out at room temperature and yields a white to off-white crystalline solid. Additionally, (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloridedanone hydrochloride can be synthesized through the reaction of indanone with ammonia in the presence of a base catalyst. This method yields a white to off-white crystalline solid as well.
属性
IUPAC Name |
(1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13;/h1-3,9H,4-5,11H2,(H,12,13);1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXNRPUNHLFSSX-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1N)C=CC=C2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate](/img/structure/B6604388.png)
![7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepin-2-one](/img/structure/B6604394.png)



![4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B6604439.png)





